molecular formula C30H32N4O5S B388048 ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B388048
M. Wt: 560.7g/mol
InChI Key: OKQUGPMSVDSCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-amino-3-cyano-4-{3-nitrophenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a quinoline and thiophene moiety, making it a subject of interest in medicinal chemistry and materials science due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Moiety: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the quinoline ring.

    Introduction of the Thiophene Ring: The thiophene ring can be synthesized via a Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling of the Two Moieties: The quinoline and thiophene rings are then coupled through a series of condensation reactions, often involving the use of strong bases and high temperatures to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) in the presence of hydrogen gas are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications as a pharmacophore in drug design. Its multiple functional groups and heterocyclic rings make it a versatile scaffold for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the quinoline and thiophene rings is particularly significant, as these structures are known to interact with various biological targets.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in the case of its potential anti-cancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The quinoline moiety is known to intercalate with DNA, disrupting its function, while the thiophene ring can interact with various proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-amino-3-cyano-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4H-thiophene-3-carboxylate
  • Ethyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-4H-thiophene-3-carboxylate

Uniqueness

The uniqueness of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of both quinoline and thiophene rings. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C30H32N4O5S

Molecular Weight

560.7g/mol

IUPAC Name

ethyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C30H32N4O5S/c1-4-39-29(36)25-19-11-6-5-7-12-23(19)40-28(25)33-21-14-30(2,3)15-22(35)26(21)24(20(16-31)27(33)32)17-9-8-10-18(13-17)34(37)38/h8-10,13,24H,4-7,11-12,14-15,32H2,1-3H3

InChI Key

OKQUGPMSVDSCAI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)CC(C4)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)CC(C4)(C)C

Origin of Product

United States

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